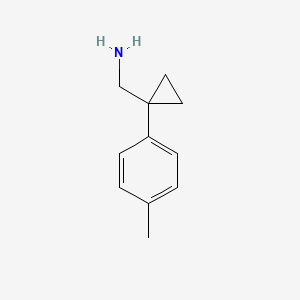

1-(4-Methylphenyl)cyclopropanemethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methylphenyl)cyclopropanemethanamine: is an organic compound that features a cyclopropyl group attached to a methylamine moiety, with a p-tolyl substituent on the cyclopropyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of p-tolylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylphenyl)cyclopropanemethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4-Methylphenyl)cyclopropanemethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Phenylcyclopropylmethylamine: Similar structure but with a phenyl group instead of a p-tolyl group.

Cyclopropylmethylamine: Lacks the aromatic substituent.

Cyclobutylmethylamine: Features a cyclobutyl ring instead of a cyclopropyl ring.

Uniqueness: 1-(4-Methylphenyl)cyclopropanemethanamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.

Biologische Aktivität

1-(4-Methylphenyl)cyclopropanemethanamine, also known by its CAS number 771582-87-7, is an organic compound characterized by a cyclopropyl group attached to a p-tolyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Chemical Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- Structure : The compound features a cyclopropane ring bonded to a methylamine moiety with a para-methylphenyl (p-tolyl) group, which influences its chemical reactivity and biological interactions.

This compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The unique cyclopropyl structure may introduce steric strain, enhancing its reactivity and selectivity towards specific biological pathways. Preliminary studies indicate that it may function as a modulator of neurotransmitter systems, potentially influencing mood and anxiety-related behaviors.

Pharmacological Investigations

Research has highlighted several pharmacological properties of this compound:

- Anxiolytic Effects : In rodent models, compounds structurally related to this compound have demonstrated anxiolytic-like activity, particularly in stress-induced anxiety paradigms. For instance, studies involving related compounds showed efficacy in reducing anxiety behaviors comparable to established anxiolytics like diazepam .

- Antidepressant Activity : Similar derivatives have also exhibited antidepressant-like effects in forced swimming tests and chronic mild stress models, suggesting potential utility in treating mood disorders .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Phenylcyclopropylmethylamine | Cyclopropane with phenyl | Anxiolytic effects |

| Cyclopropylmethylamine | Cyclopropane without aromatic | Limited biological activity |

| 1-(3-Fluoro-4-methylphenyl)ethylamine | Fluorinated derivative | Enhanced receptor binding |

These comparisons illustrate how structural modifications can significantly impact biological activity.

Recent Research Highlights

- A study evaluated the effects of related compounds on anxiety and depression models, revealing that certain structural analogs showed significant reductions in anxiety-like behavior under stress conditions .

- Another investigation focused on the interaction of these compounds with the corticotrophin-releasing factor (CRF) receptor, suggesting that they may modulate stress responses through this pathway .

Clinical Implications

The potential therapeutic applications of this compound are promising, particularly in the context of anxiety and mood disorders. Ongoing research aims to elucidate its pharmacokinetic properties and safety profiles through clinical trials.

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMULNYCSMVQQFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.